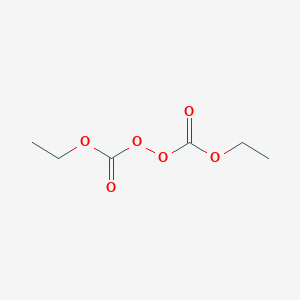

Diethyl peroxydicarbonate

Cat. No. B082071

Key on ui cas rn:

14666-78-5

M. Wt: 178.14 g/mol

InChI Key: CWINGZLCRSDKCL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06878840B2

Procedure details

Into a 1000-1 stirred reactor cooled below 10° C. are introduced 622 kg of an aqueous solution of sodium chloride containing 180 g/kg (that is 510 kg of demineralized water and 112 kg of NaCl), precooled to 5° C. 20.4 kg of ethyl chloroformate and 8.5 kg of aqueous solution of hydrogen peroxide containing 350 g/kg are then introduced successively into the stirred aqueous solution, and finally, very slowly, 36.1 1 of aqueous solution of sodium hydroxide containing 200 g/kg, so as to maintain the temperature below 10° C. The density of the aqueous reaction mixture rises to 1.11. 10 minutes after the end of the introduction of the NaOH solution 34.5 kg of diethylhexyl adipate are introduced, precooled to 5° C. After the reaction mixture has been kept stirred for 15 minutes while being cooled to 5° C., the stirring is stopped. The aqueous phase (dense phase) is then separated off after settling out and the organic phase is recovered. The solution of diethyl peroxydicarbonate in diethylhexyl adipate which is thus produced is stored at 5° C. with a view to its subsequent use. Its diethyl peroxydicarbonate content (determined by analysis) is 287 g/kg.

[Compound]

Name

aqueous solution

Quantity

622 kg

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

8.5 kg

Type

reactant

Reaction Step Two

Name

diethylhexyl adipate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Na+].Cl[C:4]([O:6][CH2:7][CH3:8])=[O:5].[OH:9][OH:10].[OH-].[Na+].[C:13]([O:22][C:23]([CH2:31]C)(CC)CCCCC)(=[O:21])CCCCC([O-])=O>O>[C:4]([O:9][O:10][C:13]([O:22][CH2:23][CH3:31])=[O:21])([O:6][CH2:7][CH3:8])=[O:5] |f:0.1,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

622 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

|

Name

|

|

|

Quantity

|

112 kg

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

|

Name

|

|

|

Quantity

|

510 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

20.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

8.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

34.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

diethylhexyl adipate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)[O-])(=O)OC(CCCCC)(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After the reaction mixture has been kept stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Into a 1000-1 stirred reactor cooled below 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precooled to 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precooled to 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase (dense phase) is then separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase is recovered

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OCC)OOC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |